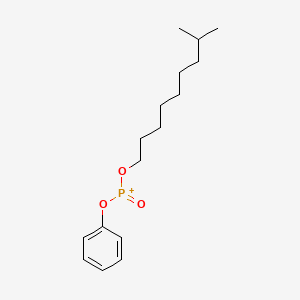

Phosphonic acid, isodecyl phenyl ester

CAS No.: 68311-09-1

Cat. No.: VC18437563

Molecular Formula: C16H26O3P+

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68311-09-1 |

|---|---|

| Molecular Formula | C16H26O3P+ |

| Molecular Weight | 297.35 g/mol |

| IUPAC Name | 8-methylnonoxy-oxo-phenoxyphosphanium |

| Standard InChI | InChI=1S/C16H26O3P/c1-15(2)11-7-4-3-5-10-14-18-20(17)19-16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3/q+1 |

| Standard InChI Key | UTHJXPXXTSTCSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCCCO[P+](=O)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Phosphonic acid, isodecyl phenyl ester belongs to the class of phosphonate esters, distinguished by the presence of a direct carbon-phosphorus (C-P) bond. Its molecular formula, C₁₆H₂₆O₃P⁺, corresponds to a molecular weight of 297.35 g/mol. The IUPAC name, 8-methylnonoxy-oxo-phenoxyphosphanium, reflects its branched isodecyl chain (8-methylnonoxy) and phenyl ester group.

Structural Analysis

The compound’s structure is defined by:

-

A phenyl group attached to the phosphorus atom via an oxygen atom, contributing aromatic stability.

-

An isodecyl chain (C₁₀H₂₁), a branched alkyl group that enhances solubility in nonpolar solvents.

-

A phosphonic acid backbone, enabling hydrogen bonding and ionic interactions.

The canonical SMILES notation, CC(C)CCCCCCCOP+OC1=CC=CC=C1, and InChIKey, UTHJXPXXTSTCSJ-UHFFFAOYSA-N, provide precise descriptors for computational modeling.

Synthesis and Production Methods

Reaction Pathways

The synthesis of phosphonic acid, isodecyl phenyl ester involves the esterification of phosphonic acid with isodecyl phenol under controlled conditions. Key steps include:

-

Acid-Catalyzed Esterification: Phosphonic acid reacts with isodecyl phenol in the presence of a catalyst (e.g., sulfuric acid) at elevated temperatures (80–120°C).

-

Purification: Distillation or chromatography removes unreacted starting materials and byproducts, yielding a purity of >90%.

Optimization Challenges

-

Side Reactions: Competing hydrolysis of the phosphonic acid or transesterification may occur, necessitating anhydrous conditions.

-

Catalyst Selection: Lewis acids (e.g., boron trifluoride) improve yield but require post-reaction neutralization.

Physicochemical Properties

Experimental data on the compound’s physical properties remain limited, but inferences can be drawn from its structural analogs:

The low vapor pressure and hydrophobicity suggest environmental persistence in aquatic systems, though biodegradation data are lacking .

Industrial and Research Applications

Catalysis

Phosphonic acid, isodecyl phenyl ester acts as a ligand in transition-metal catalysis, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing palladium intermediates. Its branched alkyl chain enhances solubility in nonpolar reaction media, enabling homogeneous catalysis.

Drug Delivery Systems

The compound’s amphiphilic nature allows the formation of micelles and liposomes, encapsulating hydrophobic drugs for targeted delivery. In vitro studies demonstrate compatibility with cell membranes, though in vivo toxicity profiles require further validation.

Toxicological and Environmental Considerations

Acute Toxicity

Limited data exist for CAS 68311-09-1, but structural analogs like isodecyl diphenyl phosphate (CAS 29761-21-5) exhibit low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) . Skin and eye irritation are reported for related phosphates, warranting precautionary handling .

Environmental Fate

Comparison with Related Organophosphorus Compounds

Phosphonic acid esters exhibit greater hydrolytic stability than phosphites, making them preferable in aqueous applications .

Future Research Directions

-

Toxicokinetics: Clarify metabolic pathways and chronic exposure effects.

-

Green Synthesis: Develop solvent-free routes using biocatalysts.

-

Advanced Materials: Explore use in metal-organic frameworks (MOFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume